Nastorazepide

Übersicht

Beschreibung

Z-360, also known as Nastorazepide, is an orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist. It is currently under development as a therapeutic drug for pancreatic cancer. Z-360 has shown potential in prolonging survival in pancreatic cancer models and reducing pain in patients with advanced pancreatic cancer .

Wissenschaftliche Forschungsanwendungen

Z-360 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Cholezystokinin-2-Rezeptor-Antagonisierung verwendet.

Biologie: Wird auf seine Auswirkungen auf die Genexpression und die Rezeptorphosphorylierung untersucht.

Medizin: Als Therapeutikum für Bauchspeicheldrüsenkrebs entwickelt und zeigt ein Potenzial in Kombination mit Gemcitabin, die Überlebenszeit zu verlängern und Schmerzen zu reduzieren

Industrie: Potenzielle Anwendungen in der pharmazeutischen Industrie zur Entwicklung neuer Krebstherapien.

Wirkmechanismus

Z-360 entfaltet seine Wirkung, indem es an den Cholezystokinin-2 (CCK2)-Rezeptor bindet und so die Rezeptoraktivierung durch Gastrin verhindert. Diese Hemmung blockiert die nachgeschalteten Signalwege, einschließlich der Phosphorylierung von NR2B und der Produktion von Interleukin-1β (IL-1β). Durch die Unterdrückung dieser Wege kann Z-360 das Tumorwachstum hemmen und krebsbedingte Schmerzen reduzieren .

Wirkmechanismus

Target of Action

The CCK-2 receptor is a protein that plays a crucial role in the regulation of gastrointestinal hormones and is frequently associated with the proliferation of gastrointestinal and pancreatic tumor cells .

Mode of Action

Nastorazepide works by binding to the gastrin/CCK-2 receptor, thereby preventing receptor activation by gastrin . Gastrin is a peptide hormone that stimulates the secretion of gastric acid by the stomach, which aids in the digestive process. By blocking the activation of the CCK-2 receptor, this compound inhibits the action of gastrin, thereby potentially reducing the proliferation of gastrointestinal and pancreatic tumor cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastrin/cholecystokinin pathway. This pathway is involved in various physiological processes, including the stimulation of gastric acid secretion, gastric emptying, and growth of the gastric mucosa. By antagonizing the CCK-2 receptor, this compound disrupts this pathway, potentially leading to a decrease in the proliferation of gastrointestinal and pancreatic tumor cells .

Pharmacokinetics

It is known that this compound is orally available, suggesting that it can be absorbed through the gastrointestinal tract .

Result of Action

This compound has shown potential antineoplastic activity. In preclinical studies, it has been found to significantly inhibit the growth of subcutaneous xenografts of human pancreatic tumor cells in mice . Moreover, when combined with gemcitabine, a chemotherapy drug, this compound has been shown to prolong survival in a pancreatic carcinoma orthotopic xenograft mouse model .

Biochemische Analyse

Biochemical Properties

Nastorazepide plays a significant role in biochemical reactions by binding to the gastrin/cholecystokinin 2 (CCK-2) receptor. This interaction prevents the receptor’s activation by gastrin, a peptide hormone frequently associated with the proliferation of gastrointestinal and pancreatic tumor cells . By inhibiting the CCK-2 receptor, this compound effectively reduces the growth of these tumor cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting the activation of the CCK-2 receptor, which is overexpressed in several human cancers . This inhibition leads to a reduction in cell proliferation and tumor growth . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by preventing the up-regulation of genes associated with tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CCK-2 receptor, thereby preventing receptor activation by gastrin . This binding interaction inhibits the downstream signaling pathways that promote tumor cell proliferation and survival . This compound also suppresses the expression of genes involved in tumor growth, such as vascular endothelial growth factor (VEGF), by inhibiting the CCK-2 receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Stability studies have shown that this compound is remarkably resistant to degradation, maintaining over 93% stability within 120 hours of incubation in human blood . Long-term effects on cellular function include sustained inhibition of tumor cell growth and prolonged survival in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without significant adverse effects . At higher doses, toxic effects such as nausea, abdominal pain, vomiting, and fatigue have been reported . These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of the CCK-2 receptor . It interacts with enzymes and cofactors that regulate the receptor’s activity, thereby affecting metabolic flux and metabolite levels . The inhibition of the CCK-2 receptor by this compound leads to a decrease in the production of metabolites associated with tumor growth .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, such as tumors expressing the CCK-2 receptor . The distribution of this compound within the body is crucial for its therapeutic efficacy and targeting of tumor cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the CCK-2 receptor . This localization is essential for its activity and function, as it allows this compound to effectively inhibit the receptor and prevent tumor cell proliferation . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

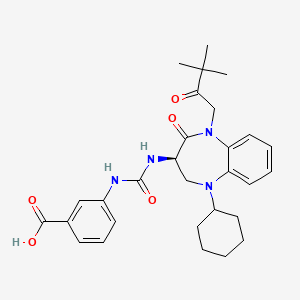

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Z-360 ist ein 1,5-Benzodiazepin-Derivat. Die Synthese umfasst mehrere Schritte, darunter die Bildung des Benzodiazepin-Kerns und die anschließende Funktionalisierung, um die gewünschten Substituenten einzuführen. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Z-360 sind im öffentlichen Bereich nicht weit verbreitet. Es ist wahrscheinlich, dass die Produktion Standardverfahren der pharmazeutischen Herstellung umfasst, darunter großtechnische Synthese, Reinigung und Formulierung.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Z-360 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Z-360 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an Z-360 zu modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten am Benzodiazepin-Kern einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile und Elektrophile unter geeigneten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen einführen können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

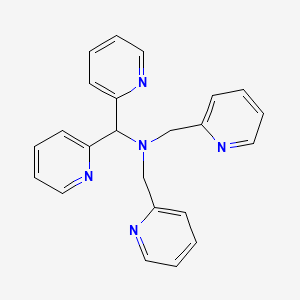

Devazepide: Ein weiterer Cholezystokinin-Rezeptor-Antagonist mit ähnlichen Eigenschaften.

Proglumide: Ein nicht-selektiver Cholezystokinin-Rezeptor-Antagonist.

Lorglumide: Ein selektiver Cholezystokinin-1-Rezeptor-Antagonist.

Einzigartigkeit von Z-360

Z-360 ist einzigartig aufgrund seiner hohen Selektivität für den Cholezystokinin-2-Rezeptor und seiner potenziellen therapeutischen Wirkungen bei Bauchspeicheldrüsenkrebs. Im Gegensatz zu anderen ähnlichen Verbindungen hat Z-360 in Kombination mit Gemcitabin vielversprechende Ergebnisse gezeigt, die das Überleben verlängern und die Schmerzen in präklinischen und klinischen Studien reduzieren .

Eigenschaften

IUPAC Name |

3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJCCFFEBCOOIE-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209219-38-5 | |

| Record name | Z-360 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209219385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NASTORAZEPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22TMY97SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

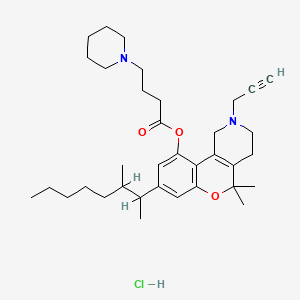

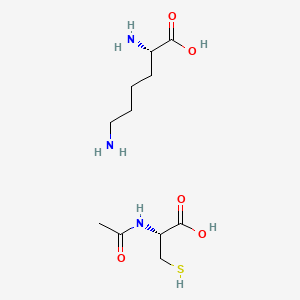

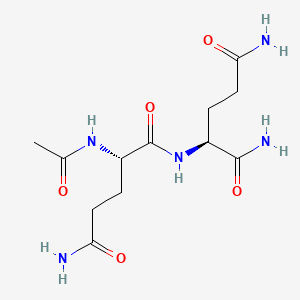

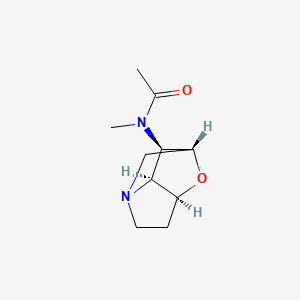

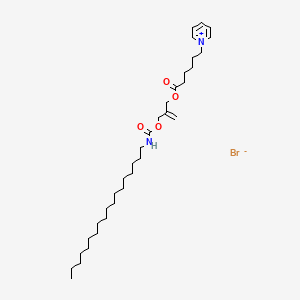

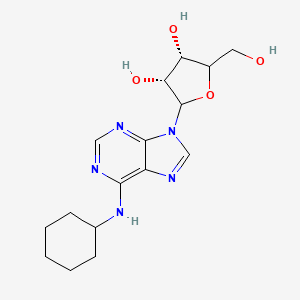

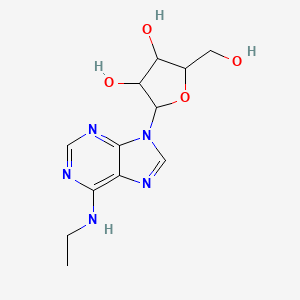

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(methylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676896.png)

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)